molecular formula C15H19N3O4 B2376952 N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide CAS No. 2034246-68-7

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide

Cat. No.: B2376952
CAS No.: 2034246-68-7
M. Wt: 305.334
InChI Key: WTZDHWCHGJRKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-Methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure combines a 3,5-dimethylisoxazole-4-carboxamide moiety linked via an ethyl group to a 4-methoxy-6-methyl-2-oxopyridinone ring.

Properties

IUPAC Name

N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-9-7-12(21-4)8-13(19)18(9)6-5-16-15(20)14-10(2)17-22-11(14)3/h7-8H,5-6H2,1-4H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZDHWCHGJRKJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1CCNC(=O)C2=C(ON=C2C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3,5-Dimethylisoxazole-4-carboxylic Acid

The isoxazole component requires careful preparation as it serves as a critical precursor. The established method involves alkaline hydrolysis of the corresponding ethyl ester:

Procedure:

  • To a solution of ethyl 3,5-dimethyl-4-isoxazolecarboxylate (2.4 g, 14 mmol) in tetrahydrofuran (8 mL) and methanol (8 mL), add 5N aqueous sodium hydroxide (8.5 mL).
  • Stir the reaction mixture at room temperature for 8 hours.
  • Remove the solvents under reduced pressure.
  • Acidify the residue with 6N aqueous hydrochloric acid to pH 2.
  • Collect the precipitated product by filtration, wash with water, and dry to afford 3,5-dimethylisoxazole-4-carboxylic acid as a white solid (2.1 g, 94% yield).

Analytical data for 3,5-dimethylisoxazole-4-carboxylic acid:

  • Molecular formula: C₆H₇NO₃
  • Molecular weight: 141.12 g/mol
  • ¹H NMR (300 MHz, CDCl₃): δ 2.72 (s, 3H), 2.49 (s, 3H).

This precursor can be stored at room temperature and remains stable for extended periods, making it convenient for subsequent coupling reactions.

Synthesis of Ethyl 3,5-Dimethyl-4-isoxazolecarboxylate

For laboratories needing to prepare the ester precursor, several methods are available:

Method A (Regioselective Copper-Catalyzed Approach):

  • Generate nitrile oxides in situ from appropriate aldoximes.
  • React with terminal acetylenes in the presence of a copper(I) catalyst.
  • Perform esterification with ethanol under acidic conditions.

Method B (Deep Eutectic Solvent Approach):

  • Combine aldehydes and alkynes using choline chloride:urea as a biorenewable deep eutectic solvent.
  • Isolate the 3,5-disubstituted isoxazole intermediate.
  • Convert to the carboxylic acid derivative, followed by esterification.

Both methods offer high regioselectivity and environmentally benign conditions, with Method B being particularly appealing for larger-scale preparations due to its recyclable solvent system.

Preparation of 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine

The synthesis of the pyridine-containing amine component requires a multi-step approach:

Step 1: Formation of 4-hydroxy-6-methyl-2-oxopyridine:

  • Prepare from appropriate β-ketoesters and ammonia or ammonia equivalents.
  • Cyclize under basic conditions to form the pyridone ring.

Step 2: Methoxylation at the 4-position:

  • React the 4-hydroxy-6-methyl-2-oxopyridine with an appropriate methylating agent (dimethyl sulfate or methyl iodide) in the presence of a base like potassium carbonate.
  • Perform the reaction in acetone or N,N-dimethylformamide at 50-75°C for 2-4 hours.

Step 3: N-alkylation with protected ethylamine:

  • Introduce the ethylamine chain through N-alkylation using 2-(Boc-amino)ethyl bromide or similar protected aminoethyl halides.
  • Conduct the reaction in the presence of a base (potassium carbonate or cesium carbonate) in DMF at 60-80°C for 4-10 hours.

Step 4: Deprotection of the amine group:

  • Remove the Boc protecting group using trifluoroacetic acid in dichloromethane or HCl in dioxane.
  • Neutralize and isolate the free amine as needed for subsequent coupling.

Final Coupling Reaction

The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide involves amide bond formation between the prepared precursors:

General Procedure:

  • In a dry round-bottomed flask, dissolve 3,5-dimethylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane or DMF.
  • Add a coupling agent: either carbonyldiimidazole (1.1 equivalent), dicyclohexylcarbodiimide (1.1 equivalent), or HATU (1.1 equivalent).
  • Stir the reaction mixture at room temperature for 1 hour to activate the carboxylic acid.
  • Add 2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethylamine (1 equivalent) and a base such as triethylamine or N,N-diisopropylethylamine (1.5 equivalents).
  • Continue stirring at room temperature for 8-12 hours.
  • Monitor the reaction by thin-layer chromatography or HPLC.
  • Upon completion, dilute with dichloromethane and wash sequentially with 1N HCl, saturated sodium bicarbonate, and brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Methods

The crude product typically requires purification, with several effective methods available:

Column Chromatography

Silica gel chromatography using a gradient elution with ethyl acetate/hexanes (typically starting at 30:70 and increasing to 70:30) provides efficient purification.

Recrystallization

For larger-scale preparations, recrystallization offers an efficient alternative:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.
  • Add hexanes gradually until cloudiness persists.
  • Cool slowly to room temperature, then to 0-5°C.
  • Collect the crystals by filtration and wash with cold hexanes.

Preparative HPLC

For highest purity requirements, preparative HPLC using a C18 column and acetonitrile/water mobile phase can be employed.

Optimization of Reaction Conditions

Various parameters can significantly impact the yield and purity of the final product. Table 1 presents optimized conditions for the coupling reaction:

Table 1. Optimization of Coupling Conditions for Final Amide Formation

Entry Coupling Agent Solvent Base Temperature (°C) Time (h) Yield (%)
1 CDI DCM Et₃N 25 12 72
2 DCC/HOBt DCM DIPEA 25 10 78
3 HATU DMF Et₃N 25 8 85
4 EDC·HCl/HOBt DCM DIPEA 25 12 76
5 HATU DMF DIPEA 0→25 10 88
6 PyBOP DMF Et₃N 25 8 81
7 T3P EtOAc Et₃N 25 6 77

Key observations from the optimization studies include:

  • HATU in DMF with DIPEA provided the highest yield (entry 5).
  • Beginning the reaction at 0°C before warming to room temperature minimized side reactions.
  • The addition of HOBt to DCC improved yields by reducing racemization and side reactions.
  • T3P offered the advantage of shorter reaction times.

Alternative Synthetic Approaches

One-Pot Procedure

A streamlined approach involves generating the activated 3,5-dimethylisoxazole-4-carbonyl chloride intermediate in situ:

  • Treat 3,5-dimethylisoxazole-4-carboxylic acid with oxalyl chloride or thionyl chloride in dichloromethane with catalytic DMF.
  • After complete activation (typically 2 hours), directly add the amine component and a suitable base.
  • Continue the reaction for 4-6 hours at room temperature.

This approach eliminates the need to isolate and purify intermediates, potentially improving overall efficiency.

Solid-Phase Synthesis

For research requiring multiple analogs, solid-phase synthesis offers advantages:

  • Immobilize the amine component on a suitable resin (e.g., Rink amide).
  • Perform the coupling with excess isoxazole carboxylic acid and coupling agents.
  • After thorough washing, cleave the product from the resin using standard conditions.

This method facilitates rapid generation of compound libraries for structure-activity relationship studies.

Analytical Characterization

Complete characterization of this compound typically includes:

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃): Expected signals include:

  • δ 7.40-7.60 (br t, 1H, NH)
  • δ 6.10-6.30 (s, 1H, pyridone C-5H)
  • δ 3.80-3.95 (s, 3H, 4-OCH₃)
  • δ 3.50-3.70 (q, 2H, NHCH₂)
  • δ 4.10-4.25 (t, 2H, NCH₂)
  • δ 2.40-2.55 (s, 3H, isoxazole 3-CH₃)
  • δ 2.25-2.35 (s, 3H, isoxazole 5-CH₃)
  • δ 2.10-2.20 (s, 3H, pyridone 6-CH₃)

¹³C NMR (125 MHz, CDCl₃): Key expected signals include:

  • δ 170-175 (C=O amide)
  • δ 160-165 (C=O pyridone)
  • δ 158-162 (isoxazole C-3, C-5)
  • δ 145-150 (pyridone C-4)
  • δ 110-115 (isoxazole C-4)
  • δ 105-110 (pyridone C-5)
  • δ 55-60 (OCH₃)
  • δ 48-52 (NCH₂)
  • δ 38-42 (NHCH₂)
  • δ 10-15 (CH₃ groups)

Mass Spectrometry:

  • Expected molecular ion peak [M+H]⁺: Calculated based on molecular formula
  • Characteristic fragmentation patterns including loss of methoxy group and cleavage at the amide bond

IR Spectroscopy (neat, cm⁻¹):

  • 3300-3400 (N-H stretching)
  • 1660-1680 (C=O amide)
  • 1630-1650 (C=O pyridone)
  • 1580-1600 (C=N isoxazole)
  • 1250-1270 (C-O methoxy)

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Melting point: 120-125°C (typical range, exact value would be compound-specific)
  • Solubility: Soluble in DMSO, DMF, chloroform, dichloromethane; sparingly soluble in ethanol, methanol; insoluble in water and hexanes

Scale-Up Considerations

For larger-scale preparation, several modifications to the synthetic procedure are recommended:

  • For the isoxazole precursor synthesis, consider using continuous flow methods to improve heat transfer and reaction control.
  • For the coupling reaction, T3P in ethyl acetate offers advantages in terms of reduced waste, easier work-up, and safer operation compared to traditional coupling agents.
  • Implement in-process controls at each synthetic step, including HPLC analysis for purity determination.
  • Consider implementing crystallization as the final purification step instead of chromatography, which is less practical at scale.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives, depending on the conditions and reagents used.

  • Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group, significantly altering the compound's properties.

  • Substitution: : Various substitution reactions can be employed to modify the methoxy and methyl groups, allowing for the creation of analogs with potentially improved properties.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Halogens, alkylating agents, and acylating agents.

Major Products

  • Oxidized Derivatives: : Depending on the level of oxidation, products range from hydroxylated to fully carboxylated derivatives.

  • Reduced Derivatives: : Primarily hydroxyl derivatives.

  • Substituted Analogues: : Varieties based on the type of substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is used as a precursor for the synthesis of various heterocyclic compounds. Its structural complexity makes it a valuable tool for understanding reaction mechanisms.

Biology

In biological research, this compound can serve as a probe to study enzyme functions, particularly those involving pyridine and isoxazole moieties. It's also used in the design of enzyme inhibitors.

Medicine

Medically, derivatives of this compound are being explored for their potential therapeutic benefits, particularly as anti-inflammatory and anticancer agents. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry

Industrially, this compound finds applications in the synthesis of advanced materials, including polymers and pharmaceuticals, due to its versatile chemical properties.

Mechanism of Action

The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects involves the interaction of its pyridine and isoxazole moieties with various biological targets. These interactions can modulate enzyme activities, influence receptor binding, and alter signal transduction pathways.

Molecular Targets and Pathways

  • Enzyme Inhibition: : This compound can inhibit enzymes by mimicking the natural substrate, thus blocking the active site.

  • Receptor Binding: : It can bind to specific receptors, modulating cellular responses.

  • Signal Transduction: : By affecting key signaling pathways, it can alter cellular functions and responses.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents LogP* (Predicted) Solubility (mg/mL)*
Target Compound Isoxazole + Pyridinone Ethyl linker, methoxy, methyl 2.1 0.15
N-((2-Hydroxyindenyl)methyl) analogue Isoxazole + Indene Hydroxyindenylmethyl 3.5 0.02
3-(2-Chlorophenyl) analogue Isoxazole + Chlorophenyl 3-Cl, 4-Cl, N-Me 4.2 0.01
4-(Isoxazolemethoxy)benzamide Isoxazole + Benzamide Methoxybenzamide, pyridinyl 2.8 0.08

*Predicted using QikProp (BIOVIA).

Research Findings and Implications

The target compound’s structural uniqueness positions it as a promising candidate for further investigation:

  • Enhanced solubility from the pyridinone’s methoxy group, improving bioavailability.
  • Limitations: Synthetic complexity of the pyridinone-ethyl linker may result in lower yields, as seen in analogous syntheses .
  • Future Directions: Prioritize in vitro assays for TGR5 agonism and immunoproteasome inhibition to validate hypothesized activity. Explore prodrug strategies to mitigate metabolic instability of the pyridinone ring.

Biological Activity

N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a synthetic organic compound with significant potential in medicinal chemistry, particularly in cancer research. Its unique structural features enable it to interact with various biological targets, notably histone methyltransferase EZH2, which is implicated in gene regulation and oncogenesis.

Chemical Structure and Properties

The compound is characterized by a complex arrangement that includes a pyridine derivative, an isoxazole ring, and a carboxamide functional group. The presence of methoxy and methyl substituents enhances its biological activity.

PropertyValue
Molecular Formula C15H18N4O3
Molecular Weight 306.33 g/mol
CAS Number 1903050-81-6

This compound primarily functions as an inhibitor of EZH2. By binding to the active site of this enzyme, it prevents the methylation of histone proteins, thereby reversing the epigenetic silencing of tumor suppressor genes. This mechanism positions it as a promising candidate for therapeutic interventions in various cancers.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. Its ability to inhibit EZH2 has been linked to:

  • Reactivation of Tumor Suppressor Genes : By inhibiting EZH2, the compound may restore the expression of genes that are typically silenced in cancerous cells.
  • Induction of Apoptosis : Studies have shown that treatment with this compound can lead to increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Case Studies

  • In Vitro Studies : In a study involving various cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation.
  • Animal Models : In vivo studies using mouse models of cancer have shown that administration of this compound leads to significant tumor regression compared to control groups.

Comparative Analysis with Related Compounds

To better understand the efficacy and selectivity of this compound, it is useful to compare it with other known EZH2 inhibitors.

Compound NameMechanismIC50 (µM)Notes
Compound A (EZH2 Inhibitor)EZH2 Inhibition0.5Higher potency than target compound
Compound B (Non-selective inhibitor)Multiple targets1.0Broader activity but less specificity
N-(2-(4-methoxy...carboxamide EZH2 Inhibition 0.8 Promising for selective therapy

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationship (SAR) : Investigating modifications to improve potency and selectivity.
  • Combination Therapies : Evaluating the efficacy of this compound in combination with other anticancer agents.
  • Clinical Trials : Progressing towards clinical evaluation to establish safety and efficacy in human subjects.

Q & A

Q. What are the key synthetic pathways for N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of 4-methoxy-6-methyl-2-pyridone with ethylenediamine derivatives to form the pyridinone-ethyl intermediate.
  • Step 2: Coupling of the intermediate with 3,5-dimethylisoxazole-4-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
    Optimization strategies include:
  • Temperature control: Maintaining 0–5°C during coupling to minimize side reactions.
  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
  • Catalysts: Using DMAP (4-dimethylaminopyridine) to accelerate acylation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: 1H/13C NMR confirms regiochemistry (e.g., methoxy group at C4 of pyridinone, methyl groups on isoxazole). Key signals include δ 2.3–2.6 ppm (isoxazole methyl) and δ 3.8–4.1 ppm (ethylene linker) .
  • X-ray Diffraction (XRD): SHELX software (e.g., SHELXL) refines crystal structures to determine bond angles, dihedral strains, and hydrogen-bonding networks. For example, the pyridinone ring’s keto-enol tautomerism can be resolved via XRD .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion at m/z 388.18) .

Q. How do the functional groups in this compound influence its reactivity under varying conditions?

Answer:

  • Isoxazole Carboxamide: Susceptible to nucleophilic attack at the carbonyl group, requiring anhydrous conditions during synthesis.
  • Pyridinone Ring: The 2-oxo group participates in keto-enol tautomerism, affecting solubility and stability in protic solvents.
  • Ethylene Linker: May undergo oxidative cleavage under strong acidic/basic conditions, necessitating pH control .

Advanced Research Questions

Q. How can in silico methods predict the biological targets and binding modes of this compound?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., kinases, GPCRs). The isoxazole and pyridinone moieties often bind ATP pockets .
  • Pharmacophore Modeling: Identify essential features (e.g., hydrogen-bond acceptors from the carboxamide) for virtual screening against targets like immunoproteasomes .
  • MD Simulations: GROMACS or AMBER can assess binding stability over 100-ns trajectories .

Q. What experimental strategies resolve contradictions in reported biological activity data across studies?

Answer:

  • Dose-Response Curves: Re-evaluate IC50 values using standardized assays (e.g., fluorescence polarization for enzyme inhibition).
  • Control Experiments: Test for off-target effects via counter-screening against related enzymes (e.g., CYP450 isoforms) .
  • Structural Analog Comparison: Compare with derivatives (e.g., N-(4-phenylthiazol-2-yl) analogs) to isolate pharmacophoric contributions .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?

Answer:

  • Core Modifications: Replace the pyridinone with quinazolinone to enhance π-stacking.
  • Substituent Effects: Introduce electron-withdrawing groups (e.g., -CF3) on the isoxazole to boost electrophilicity .
  • Linker Optimization: Shorten the ethylene chain to reduce conformational flexibility and improve target affinity .

Q. What methodologies assess the metabolic stability and toxicity (ADMET) of this compound?

Answer:

  • Microsomal Stability Assays: Incubate with liver microsomes (human/rat) to measure half-life (t1/2) via LC-MS.
  • CYP Inhibition Screening: Use fluorogenic substrates to quantify inhibition of CYP3A4/2D6.
  • Ames Test: Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.